Benzenesulfonamidothiourea
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Overview
Description
Benzenesulfonamidothiourea is an organic compound with the molecular formula C7H9N3O2S2. It is a derivative of both benzenesulfonamide and thiourea, combining the structural features of these two compounds. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonamidothiourea can be synthesized through a condensation reaction between benzenesulfonamide and thiourea. The reaction typically involves the use of a suitable solvent, such as ethanol or water, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated through filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamidothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Benzenesulfonamidothiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamidothiourea involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzenesulfonamide: Shares the sulfonamide group but lacks the thiourea moiety.
Thiourea: Contains the thiourea group but lacks the benzenesulfonamide structure.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
Uniqueness: Benzenesulfonamidothiourea is unique in that it combines the structural features of both benzenesulfonamide and thiourea, resulting in a compound with distinct biological activities. Its ability to inhibit the MAPK pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
benzenesulfonamidothiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWVPPTDSULMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020136 |
Source
|
Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-65-5 |
Source
|
Record name | NSC700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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